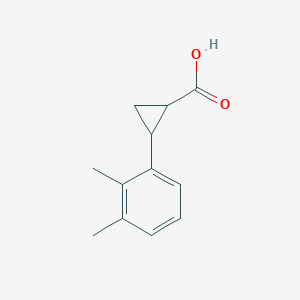
2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-二甲基苯基)环丙烷-1-羧酸是一种有机化合物,其分子式为C12H14O2。它是一种环丙烷衍生物,具有羧酸官能团和二甲基苯基取代基。
准备方法
合成路线和反应条件
2-(2,3-二甲基苯基)环丙烷-1-羧酸的合成通常涉及适当前体的环丙烷化,例如二甲基苯基取代的烯烃,然后进行羧化。一种常见的方法是使用重氮化合物和过渡金属催化剂来实现环丙烷化反应。 反应条件通常包括使用二氯甲烷或甲苯等溶剂,温度范围从室温到回流条件 .
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高过程的效率和产量。 此外,还采用结晶或色谱等纯化技术来获得所需的高纯度产品 .
化学反应分析
反应类型
2-(2,3-二甲基苯基)环丙烷-1-羧酸可以进行各种化学反应,包括:
氧化: 羧酸基团可以被氧化形成相应的羧酸盐或其他氧化衍生物。
还原: 该化合物可以被还原形成醇或其他还原产物。
取代: 芳环可以进行亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括在酸性条件下使用的过锰酸钾(KMnO4)或三氧化铬(CrO3)。
还原: 常用的还原剂包括氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)。
取代: 卤素(例如溴)或亲核试剂(例如胺)等试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羧酸盐,而还原可能产生醇 .
科学研究应用
2-(2,3-二甲基苯基)环丙烷-1-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物可用于与酶抑制相关的研究或作为生化测定中的配体。
5. 作用机理
2-(2,3-二甲基苯基)环丙烷-1-羧酸发挥其作用的机制取决于其具体的应用。在生物化学环境中,它可能与酶或受体相互作用,改变它们的活性。 所涉及的分子靶标和途径可能有所不同,但通常涉及与蛋白质的活性位点或别构位点结合,导致其构象和功能发生改变 .
作用机制
The mechanism by which 2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .
相似化合物的比较
类似化合物
环丙烷羧酸,2,2-二甲基-3-(2-甲基-1-丙烯基)-: 这种化合物具有类似的环丙烷结构,但具有不同的取代基。
环丙-2-烯羧酸: 另一种具有不同官能团的环丙烷衍生物。
独特性
2-(2,3-二甲基苯基)环丙烷-1-羧酸因其在环丙烷环上的特定取代模式而独一无二,这会影响其反应性和与其他分子的相互作用。 这种独特性使其在各种合成和研究应用中具有价值 .
生物活性
2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H14O2
- Molecular Weight : 194.24 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an anti-cancer agent and its interactions with different biomolecules.
The compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes.
- Receptor Modulation : The compound can interact with various receptors, potentially affecting signaling pathways related to growth and apoptosis.
- Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has indicated that this compound may have anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound could induce apoptosis (programmed cell death) in certain cancer types. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF7 | 25 | Apoptosis via p38 MAPK pathway |
| Study 2 | HCT116 | 30 | Inhibition of cell proliferation |
Antioxidant Properties
In vitro studies have shown that this compound possesses significant antioxidant activity. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for its potential protective effects against oxidative damage in various diseases.
Case Study 1: In Vitro Cancer Research
A study published in Frontiers in Oncology explored the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways.
Case Study 2: Antioxidant Activity Assessment
Research conducted by MDPI assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed that at concentrations above 50 µM, the compound significantly reduced free radical levels, suggesting its potential application in preventing oxidative stress-related conditions.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-4-3-5-9(8(7)2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14) |
InChI 键 |
RQHJBMMNVBUAHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2CC2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















